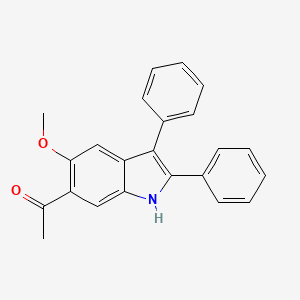
1-(5-Methoxy-2,3-diphenyl-1H-indol-6-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE is an organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE typically involves the reaction of indole derivatives with ethanone under specific conditions. One common method includes the use of indole and ethanone in the presence of a catalyst to facilitate the reaction . The reaction conditions often involve controlled temperatures and the use of solvents to ensure the desired product is obtained with high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can modulate signaling pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Methoxyindole: Shares the methoxy group and indole nucleus.
2,3-Diphenylindole: Similar diphenyl substitution on the indole ring.
Uniqueness: 1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
125217-27-8 |
|---|---|
Molekularformel |
C23H19NO2 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
1-(5-methoxy-2,3-diphenyl-1H-indol-6-yl)ethanone |
InChI |
InChI=1S/C23H19NO2/c1-15(25)18-13-20-19(14-21(18)26-2)22(16-9-5-3-6-10-16)23(24-20)17-11-7-4-8-12-17/h3-14,24H,1-2H3 |
InChI-Schlüssel |
XFIZPBWVSOPAAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C2C(=C1)NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


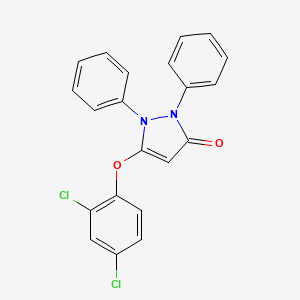
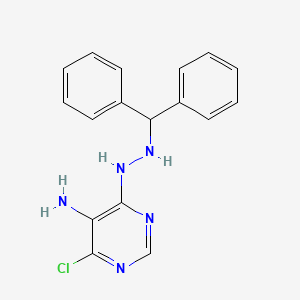
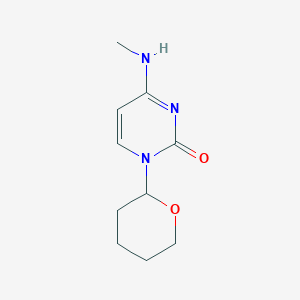
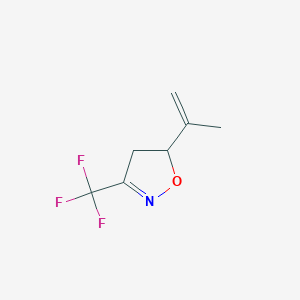
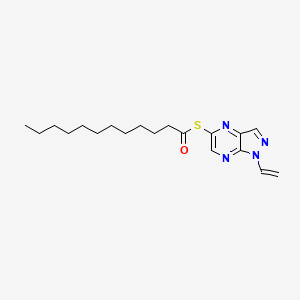
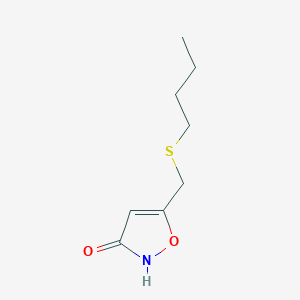
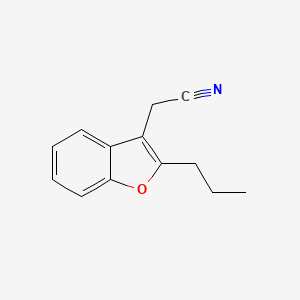
![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-5-phenyl-3-(phenylmethyl)-](/img/structure/B12906868.png)
![N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide](/img/structure/B12906876.png)
![4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B12906878.png)
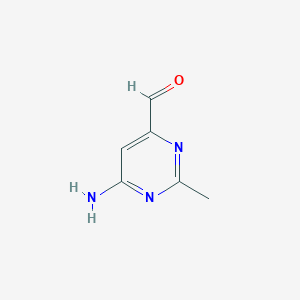
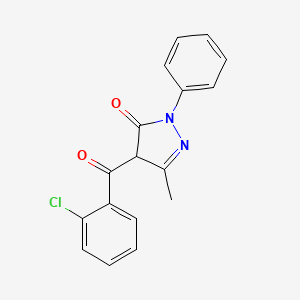
![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12906895.png)
![N-[1-(4-Chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl]glycine](/img/structure/B12906910.png)
